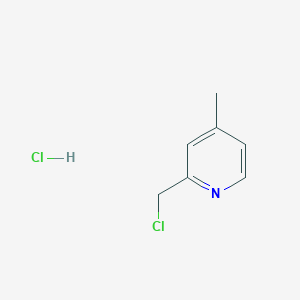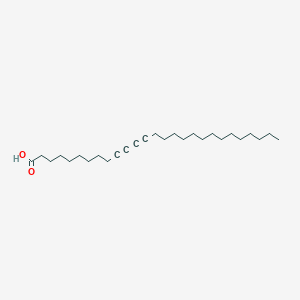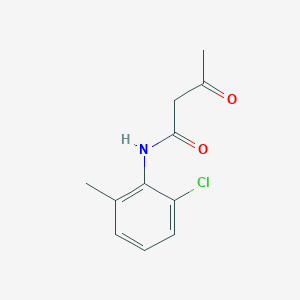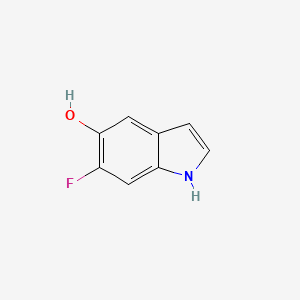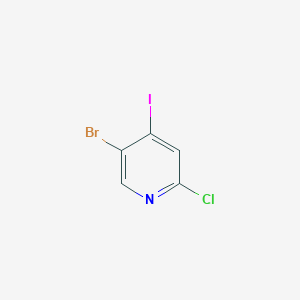
5-Bromo-2-chloro-4-iodopyridine
Overview
Description
5-Bromo-2-chloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is notable for its unique combination of bromine, chlorine, and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 5-bromo-2-chloro-4-iodopyridine, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a variety of biological targets depending on their specific chemical structure and the presence of other functional groups .
Mode of Action
This allows them to form bonds with various biological targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of pharmaceutical compounds, suggesting that they may be involved in a wide range of biochemical pathways depending on the specific compound they are used to synthesize .
Pharmacokinetics
Halogens are known to increase the lipophilicity of compounds, which can enhance their absorption and distribution within the body .
Result of Action
This could potentially lead to changes in the function of various biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment could potentially affect its reactivity. Additionally, factors such as temperature and pH could also influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-4-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule’s activity . For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-iodopyridine typically involves halogen exchange reactions. One common method starts with 2,5-dibromopyridine, which undergoes halogen exchange with sodium iodide to introduce the iodine atom. Another method involves using 2-amino-4-chloropyridine as a starting material, followed by bromination and diazotization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. For example, a practical industrial process involves the bromination of dimethyl terephthalate followed by a series of steps including nitration, hydrolysis, hydrogenation, esterification, and diazotization . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, its halogenated nature allows for potential redox reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.
Halogen Exchange: Sodium iodide or other halogenating agents are commonly used for halogen exchange reactions.
Major Products Formed
Scientific Research Applications
5-Bromo-2-chloro-4-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of complex organic molecules, including potential drug candidates.
Material Science: The compound is used in the development of functional materials, such as dyes and catalysts.
Agrochemicals: It is employed in the synthesis of agrochemical intermediates, contributing to the development of new pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: This compound is similar in structure but contains a fluorine atom instead of a hydrogen atom at the 3-position.
5-Bromo-2-chloropyridine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
2,3-Dihalopyridines: These compounds have different halogen substitution patterns, affecting their reactivity and applications.
Uniqueness
5-Bromo-2-chloro-4-iodopyridine is unique due to its specific combination of bromine, chlorine, and iodine atoms, which provides a versatile platform for various chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and functional materials .
Properties
IUPAC Name |
5-bromo-2-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZOZWSLKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619051 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-47-5 | |
| Record name | 5-Bromo-2-chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
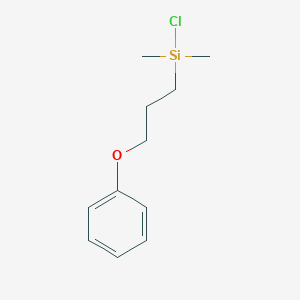



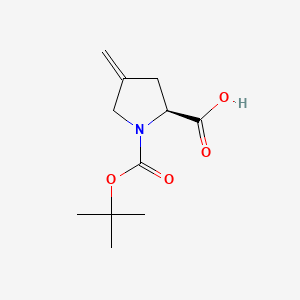


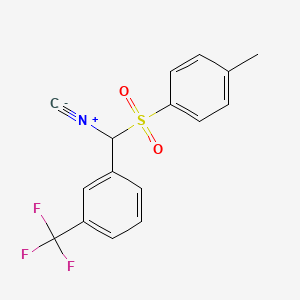
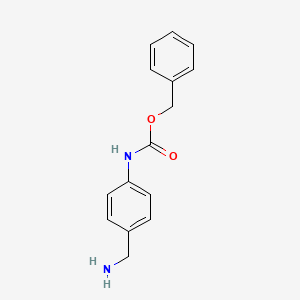
![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)
